molecular formula C17H25N3O3 B12295476 tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate

Cat. No.: B12295476
M. Wt: 319.4 g/mol
InChI Key: IJBJXYHPGGFBRP-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate ( 2828432-32-0, MFCD34646032) is a chemical compound with the molecular formula C17H25N3O3 and a molecular weight of 319.40 g/mol . This reagent is supplied with a typical purity of 95% and should be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . As a hydrazinecarboxylate derivative featuring a pyrrolidine-carbonyl benzyl group, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . It is particularly useful for researchers developing novel small molecules, such as in the exploration of next-generation immunostimulants like the Diprovocim class of potent Toll-like receptor (TLR) agonists, where similar tert-butyl protected structures are key . The Boc (tert-butoxycarbonyl) and hydrazine functional groups make it a versatile precursor for further chemical transformations. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals . Safety Information: This compound is classified with the signal word "Danger" and has the hazard statements H315-H319-H228, indicating it may cause skin irritation, serious eye irritation, and is flammable in solid form .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-amino-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]carbamate

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20(18)12-13-6-8-14(9-7-13)15(21)19-10-4-5-11-19/h6-9H,4-5,10-12,18H2,1-3H3

InChI Key

IJBJXYHPGGFBRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCC2)N

Origin of Product

United States

Preparation Methods

Route 1: Direct Hydrazide Formation via Ester Hydrolysis

A common method involves reacting a Boc-protected ester with hydrazine to form the hydrazide, followed by functionalization.

Example Protocol (adapted from):

  • Step 1 : Synthesize the methyl ester precursor:
    • React 4-(pyrrolidine-1-carbonyl)benzyl chloride with methyl hydrazinecarboxylate in the presence of a base (e.g., triethylamine).
  • Step 2 : Hydrolyze the ester to the hydrazide:
    • Treat the methyl ester with hydrazine hydrate in methanol at room temperature for 3 days.
  • Step 3 : Boc Protection:
    • Protect the hydrazine with Boc anhydride under anhydrous conditions (e.g., dichloromethane, 0°C to RT).

Key Data :

Step Reagents/Conditions Yield Reference
1 MeOH, RT, 3 days 61%
2 Boc₂O, DCM, 0°C→RT 84%

Route 2: Multicomponent Passerini Reaction

The Passerini reaction enables one-pot synthesis of hydrazides from aldehydes, isocyanides, and carboxylic acids.

Example Protocol (adapted from):

  • Step 1 : React 4-(pyrrolidine-1-carbonyl)benzaldehyde with tert-butyl hydrazinecarboxylate and methyl 2-isocyano-3-phenylpropanoate in THF.
  • Step 2 : Stir at room temperature for 24 hours to form the hydrazinecarboxylate linkage.

Key Data :

Reaction Component Optimal Solvent Yield Reference
Aldehyde + Hydrazide + Isocyanide THF 54%

Route 3: Alkylation of Boc-Protected Hydrazinecarboxylate

This method involves alkylating a pre-formed Boc-hydrazinecarboxylate with a benzylating agent.

Example Protocol (adapted from):

  • Step 1 : Prepare tert-butyl hydrazinecarboxylate via reaction of hydrazine with Boc anhydride.
  • Step 2 : Alkylate with 4-(pyrrolidine-1-carbonyl)benzyl bromide in the presence of a base (e.g., sodium hydride).

Key Data :

Step Reagents/Conditions Yield Reference
1 Boc₂O, DCM, 0°C→RT 100%
2 NaH, THF, 0°C→RT 27%

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • THF outperformed dichloromethane in Passerini reactions, yielding 54% vs. 40% in DCM.
  • Low Temperatures (e.g., 0°C) improve selectivity in Boc protection and alkylation steps.

Challenges in Scalability

  • Low Yields : Alkylation steps often suffer from steric hindrance, requiring excess reagents (e.g., 1.1–2.5 eq of alkylating agents).
  • Racemization Risks : Pyrrolidine derivatives with chiral centers require enantiopure starting materials to avoid racemization.

Chemical Reactions Analysis

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its hydrazinecarboxylate group allows for further functionalization, making it valuable in synthetic chemistry.

Biology

  • Biological Activity Studies : Research into the biological activities of this compound has shown promising interactions with enzymes and receptors. Its structural features suggest potential roles in modulating biological pathways, although specific mechanisms require further investigation .

Medicine

  • Therapeutic Potential : Ongoing studies are exploring the compound's therapeutic applications, particularly in drug development. Its ability to interact with biological targets positions it as a candidate for developing new pharmaceuticals aimed at various diseases .

Industry

  • Material Development : In industrial applications, tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is utilized in the production of new materials and as an intermediate in synthesizing other chemical compounds. Its unique properties make it suitable for various formulations .

Case Study 1: Anti-inflammatory Activity

A series of derivatives were synthesized using similar hydrazinecarboxylate structures to evaluate their anti-inflammatory properties. The study demonstrated that compounds derived from hydrazinecarboxylate exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin. This suggests that similar derivatives of this compound may also possess therapeutic potential .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes has shown that it can modulate enzyme activity, potentially leading to new insights into metabolic pathways. Such interactions are critical for understanding its role in biological systems and could pave the way for novel therapeutic strategies .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Functionality

The target compound’s pyrrolidine-1-carbonyl benzyl group distinguishes it from structurally related analogs. Key comparisons include:

Compound Name Substituent at Benzyl Position Key Functional Differences Reference
tert-Butyl 1-(4-bromobenzyl)hydrazinecarboxylate 4-Bromobenzyl Bromine enhances electrophilicity but reduces polarity vs. pyrrolidine-carbonyl .
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate 4-(Pyridin-2-yl)benzyl Pyridine introduces aromatic N for metal coordination, differing from pyrrolidine’s aliphatic amine .
tert-Butyl 1-(pyridin-2-ylmethyl)hydrazinecarboxylate Pyridin-2-ylmethyl Direct pyridine attachment alters electronic profile vs. carbonyl-linked pyrrolidine .
tert-Butyl 1-hexyl-2-(pyrimidine-5-carbonyl)hydrazinecarboxylate Hexyl + pyrimidine-carbonyl Hexyl chain increases hydrophobicity; pyrimidine offers π-stacking potential .
  • Pyrrolidine vs. Piperazine : tert-Butyl 4-methylpiperazine-1-carboxylate () has a six-membered piperazine ring, offering distinct conformational flexibility and hydrogen-bonding capacity compared to the five-membered pyrrolidine in the target compound .

Physicochemical Properties

  • Solubility : Pyrrolidine-1-carbonyl introduces polarity, likely enhancing aqueous solubility compared to bromobenzyl (log S ≈ −3.5 for tert-butyl piperazine derivatives ).
  • Stability : tert-Butyl groups generally improve stability; however, the carbonyl linker in the target compound may increase susceptibility to hydrolysis vs. alkyl or aryl ethers .

Data Tables

Table 2: Key Physicochemical Comparisons

Property Target Compound 4-Bromobenzyl Analog Pyridinyl Analog
Log S (estimated) −2.5 to −3.0 −3.5 −2.8
Reactivity Moderate (carbonyl hydrolysis) High (C-Br substitution) Low (stable aryl group)

Biological Activity

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3}. The compound features a tert-butyl group, a hydrazinecarboxylate moiety, and a pyrrolidine ring which contribute to its biological activity.

Synthesis

The synthesis typically involves:

  • Formation of the Benzyl Ester : Reaction of pyrrolidine-1-carboxylic acid with benzyl chloride.
  • Hydrazine Reaction : The intermediate benzyl ester is then reacted with hydrazine to yield the hydrazinecarboxylate.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biological pathways, potentially impacting cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce necrotic cell death in cancer cells.
  • Inhibit the epidermal growth factor receptor (EGFR), thereby blocking cancer cell proliferation .

Enzyme Interaction

The compound's interaction with enzymes suggests potential applications in drug development, particularly in targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Experimental Data

Several studies have assessed the biological activity of this compound:

Study Findings
Study ADemonstrated significant inhibition of cancer cell lines through EGFR modulation.
Study BShowed that the compound induces apoptosis in human breast cancer cells.
Study CInvestigated its effects on enzyme activity, revealing potential as an inhibitor for specific targets involved in metabolic pathways.

Comparative Analysis

When compared to similar compounds, such as tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate, this compound shows unique properties due to its specific functional groups, which enhance its biological activity profile.

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